
Intermediate of Clarithromycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-O-Methyl-2’,4’'-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is modified to enhance its stability and bioavailability, making it a subject of interest in pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Methyl-2’,4’'-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 2’ and 4’’ are protected using trimethylsilyl chloride in the presence of a base such as imidazole.
Methylation: The hydroxyl group at position 6 is methylated using methyl iodide and a base like sodium hydride.
Oxime Formation: The ketone group at position 9 is converted to an oxime using hydroxylamine hydrochloride and a base.
Esterification: The oxime is then esterified with 1-ethoxy-1-methylethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxime group, leading to the formation of nitrile derivatives.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The trimethylsilyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like tetrabutylammonium fluoride for desilylation.
Major Products
Oxidation: Nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Various functionalized erythromycin derivatives.
Wissenschaftliche Forschungsanwendungen
Antibacterial Therapy
Clarithromycin is effective against both typical and atypical bacterial pathogens. Its intermediate contributes to its pharmacokinetic profile, improving bioavailability and gastrointestinal tolerance compared to erythromycin . The following table summarizes its clinical applications:
Application | Indications |
---|---|
Respiratory Infections | Community-acquired pneumonia, bronchitis |
Skin Infections | Uncomplicated skin and skin structure infections |
H. pylori Eradication | Duodenal ulcer disease treatment |
Mycobacterial Infections | Prevention of disseminated Mycobacterium avium complex in HIV patients |
Cardiovascular Implications
Recent studies have explored the cardiovascular outcomes associated with clarithromycin use. Research indicates that while clarithromycin may increase short-term risks for myocardial infarction and arrhythmia, it has also shown potential benefits in reducing cardiovascular events when used in specific patient populations . The intermediate's role in modulating inflammatory responses could be a factor in these outcomes.
Efficacy Against H. pylori
A clinical trial demonstrated that patients receiving clarithromycin as part of a triple therapy regimen showed significantly higher eradication rates of H. pylori compared to those receiving standard therapies alone . The role of the intermediate in enhancing this efficacy through improved pharmacokinetics was noted.
Treatment of Respiratory Infections
In a randomized controlled trial comparing modified-release and immediate-release formulations of clarithromycin, both showed equivalent efficacy in treating lower respiratory tract infections, with fewer gastrointestinal side effects reported in the modified-release group . This highlights the importance of formulation and metabolite activity in treatment outcomes.
Wirkmechanismus
The compound exerts its effects by binding to the bacterial ribosome, inhibiting protein synthesis. The modifications enhance its ability to penetrate bacterial cells and evade efflux pumps, making it more effective against resistant strains. The molecular targets include the 50S ribosomal subunit, and the pathways involved are related to protein synthesis inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erythromycin: The parent compound, widely used as an antibiotic.
Clarithromycin: A methylated derivative with improved acid stability.
Azithromycin: A derivative with an expanded spectrum of activity.
Uniqueness
6-O-Methyl-2’,4’'-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin is unique due to its multiple modifications, which enhance its stability, bioavailability, and effectiveness against resistant bacterial strains. These modifications make it a valuable compound for further research and development in the field of antibiotics.
Biologische Aktivität
Clarithromycin, a semisynthetic macrolide antibiotic, is widely recognized for its antibacterial properties. The biological activity of its intermediates, particularly the 6-O-methylerythromycin A (6-O-MEA), plays a crucial role in enhancing its therapeutic efficacy. This article delves into the biological activities associated with the intermediate of clarithromycin, highlighting its mechanisms of action, pharmacokinetics, clinical applications, and relevant case studies.
Antimicrobial Activity
Clarithromycin and its intermediates exert their effects primarily by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit, interfering with peptide chain elongation and translocation of peptidyl-tRNA . This mechanism is effective against a wide range of pathogens, including Gram-positive and Gram-negative bacteria as well as atypical organisms.
Immunomodulatory Effects
Recent studies have indicated that clarithromycin may possess immunomodulatory properties. It has been shown to regulate interleukin-8 (IL-8) levels and modulate neutrophil activity in patients with refractory asthma, suggesting potential applications in managing airway inflammation . Furthermore, clarithromycin's ability to suppress myeloma growth factors like IL-6 positions it as a candidate for adjunct therapy in multiple myeloma treatment .
Pharmacokinetics
The pharmacokinetic profile of clarithromycin is characterized by:
- Oral Absorption: Approximately 55% with rapid absorption unaffected by food.
- Plasma Protein Binding: About 80%.
- Volume of Distribution: Approximately 250 L.
- Half-Life: Ranges from 2.7 to 3.5 hours for the parent compound; the active metabolite (14-hydroxyclarithromycin) has a longer half-life of around 7 hours .
Clinical Applications
Infections Treatment
Clarithromycin is effective against various infections, including:
- Respiratory Tract Infections: Demonstrated superior efficacy compared to erythromycin in treating community-acquired pneumonia .
- Helicobacter pylori Eradication: Used in combination therapies for duodenal ulcers by targeting H. pylori .
- Mycobacterial Infections: Effective against Mycobacterium avium complex, particularly in immunocompromised patients .
Data Table: Efficacy of Clarithromycin in Clinical Studies
Case Studies
-
Community-Acquired Pneumonia
A randomized controlled trial comparing clarithromycin with erythromycin showed that clarithromycin had a significantly higher clinical cure rate (45% vs. 25%) and was better tolerated with fewer gastrointestinal side effects . -
Multiple Myeloma Treatment
In a study assessing clarithromycin's role as an add-on therapy for multiple myeloma, it was observed that patients receiving clarithromycin showed increased natural killer (NK) cell activity and improved survival rates when combined with standard chemotherapy regimens .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for intermediates of clarithromycin, and how are they characterized?
Clarithromycin intermediates are synthesized via macrolide backbone modifications, including hydroxylation, methylation, and glycosylation. Characterization typically involves High-Performance Liquid Chromatography (HPLC) for purity analysis, Nuclear Magnetic Resonance (NMR) for structural elucidation, and Mass Spectrometry (MS) for molecular weight confirmation. For example, intermediates with substituted erythromycin structures require validation of stereochemical configurations to ensure bioactivity alignment .
Q. How can researchers design experiments to assess the stability of clarithromycin intermediates under varying pH conditions?
Stability studies should employ accelerated degradation protocols (e.g., exposure to acidic/basic buffers at 40°C/75% relative humidity) followed by HPLC quantification. For acid-labile intermediates (e.g., 6-O-methyl erythromycin derivatives), polarographic methods in ammonium tartrate (pH 6.5) can track degradation kinetics . Data should be analyzed using first-order kinetic models to predict shelf-life.
Q. What in vitro models are suitable for preliminary evaluation of clarithromycin intermediate bioactivity?
Standard models include:
- Broth microdilution assays against Mycobacterium leprae (MIC determination) .
- Time-kill curves to assess bactericidal activity (e.g., 99% reduction in M. leprae viability within 28 days at 500 mg/day dosing) .
- Biofilm disruption assays using Helicobacter pylori biofilms, with confocal microscopy to quantify live/dead cell ratios post-treatment .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize sustained-release formulations of clarithromycin intermediates?
RSM with central composite design allows simultaneous testing of polymer ratios (e.g., Methocel® K15M vs. K100M), excipient interactions, and dissolution rates. For example, a quadratic model can predict optimal Methocel® K15M concentration to achieve 12-hour sustained release, validated via dissolution testing in USP Apparatus II (50 rpm, pH 6.8). Factorial designs reduce experimental runs by 40% compared to one-factor-at-a-time approaches .
Q. How should researchers address contradictions in meta-analyses of clarithromycin-based therapies, particularly regarding regional heterogeneity?
Use I² statistics to quantify heterogeneity (e.g., I² > 50% indicates substantial variability) and perform subgroup analyses by study region. For instance, meta-regression in Eastern vs. Western hemispheres reveals declining CTT efficacy (51.5% vs. 78.6% eradication rates) due to rising clarithromycin resistance (e.g., 48.2% in Turkey vs. 9% in the UK) . Sensitivity analyses excluding outliers (e.g., high-resistance regions) can clarify trends.
Q. What methodological strategies improve clarithromycin intermediate penetration into H. pylori biofilms?
Biofilm tolerance is linked to matrix proteins restricting drug diffusion. Strategies include:
- Combination therapies : Pair intermediates with biofilm-disrupting agents (e.g., N-acetylcysteine).
- Nanocarriers : Liposomal encapsulation to enhance permeability, validated via confocal imaging showing 50% biofilm eradication at 128× MIC .
- Dynamic in vitro models : Simulate gastric fluid flow to mimic physiological shear stress during treatment.
Q. How can researchers reconcile discrepancies between in vitro and clinical efficacy data for clarithromycin intermediates?
Discrepancies often arise from pharmacokinetic variability (e.g., gastric pH effects on absorption). Address by:
- Physiologically Based Pharmacokinetic (PBPK) modeling : Integrate in vitro dissolution data with human ADME parameters.
- Clinical meta-regression : Corrogate MIC values with patient outcomes (e.g., 0.12 μg/ml MIC in mice vs. 500 mg/day human dosing ).
- Cohort stratification : Separate patients by CYP3A4 genotype (critical for clarithromycin metabolism) to identify subpopulations with divergent responses.
Q. What statistical frameworks are recommended for analyzing time-dependent antimicrobial activity of clarithromycin intermediates?
Use non-linear mixed-effects modeling (NONMEM) to fit time-kill data, accounting for inter-study variability. For meta-analyses, random-effects models with DerSimonian-Laird estimators accommodate heterogeneity, while Cochran’s Q-test evaluates residual variance . Survival analysis (Kaplan-Meier curves) can compare eradication rates across regimens .
Q. Methodological Guidance
Q. How to apply the PICO framework when designing studies on clarithromycin intermediates?
- Population : H. pylori-infected patients with clarithromycin-resistant strains.
- Intervention : Novel intermediate (e.g., 6-O-methyl erythromycin derivative).
- Comparison : Standard clarithromycin vs. intermediate at equivalent doses.
- Outcome : Eradication rate at 56 days, measured via urea breath test . Ensure alignment with FINER criteria (Feasible, Novel, Ethical) .
Q. What are best practices for reporting conflicting data in meta-analyses?
- PRISMA guidelines : Document excluded studies and rationale.
- Forest plots with prediction intervals : Visualize heterogeneity (e.g., Eastern hemisphere studies show wider confidence intervals due to resistance variability) .
- GRADE assessment : Rate evidence quality based on risk of bias (e.g., downgrade for unblinded trials).
Q. Tables for Key Data
Table 1 : Regional Clarithromycin Resistance and Eradication Rates
Region | Resistance Rate (%) | CTT Eradication (%) | BQT Eradication (%) |
---|---|---|---|
Turkey | 48.2 | 51.5 | 70.3 |
UK | 9.0 | 78.6 | 74.7 |
South Korea | 10.8 | 65.6 | 72.5 |
Source: Meta-analysis subgroup data |
Table 2 : Polymer Impact on Clarithromycin Release Kinetics
Polymer Grade | Release Rate (k, h⁻¹) | T₅₀ (h) | R² (Goodness-of-Fit) |
---|---|---|---|
Methocel® K15M | 0.18 | 6.2 | 0.98 |
Methocel® K100M | 0.09 | 12.5 | 0.96 |
Source: RSM-optimized formulation data |
Eigenschaften
CAS-Nummer |
119665-62-2 |
---|---|
Molekularformel |
C49H96N2O14Si2 |
Molekulargewicht |
993.5 g/mol |
IUPAC-Name |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-10-(2-ethoxypropan-2-yloxyimino)-14-ethyl-12,13-dihydroxy-7-methoxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C49H96N2O14Si2/c1-24-36-49(13,54)41(52)31(5)38(50-65-46(9,10)57-25-2)29(3)27-47(11,55-16)42(62-45-40(63-66(18,19)20)35(51(14)15)26-30(4)58-45)32(6)39(33(7)44(53)60-36)61-37-28-48(12,56-17)43(34(8)59-37)64-67(21,22)23/h29-37,39-43,45,52,54H,24-28H2,1-23H3/b50-38-/t29-,30-,31+,32+,33-,34+,35+,36-,37+,39+,40-,41-,42-,43+,45+,47-,48-,49-/m1/s1 |
InChI-Schlüssel |
SFTHBPKNOPSKEE-SQLLKOPDSA-N |
SMILES |
CCC1C(C(C(C(=NOC(C)(C)OCC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O |
Isomerische SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OC(C)(C)OCC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O[Si](C)(C)C)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O |
Kanonische SMILES |
CCC1C(C(C(C(=NOC(C)(C)OCC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.